molecular formula C17H23N3O6S B2914518 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1105229-41-1

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2914518
CAS No.: 1105229-41-1
M. Wt: 397.45
InChI Key: MAXVCJSBKZUWTP-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23N3O6S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and DNA replication.

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, inhibiting CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cell cycle progression due to the inhibition of CDK2. This could potentially lead to the prevention of cell proliferation and DNA replication .

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C17H19N3O5S2C_{17}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 409.48 g/mol. This compound belongs to the oxamide class and incorporates a five-membered isothiazolidinone ring, which is believed to play a crucial role in its biological activity.

Structural Features

The compound consists of:

  • Oxamic Acid Moiety : Central to its structure, linking two distinct amide groups.
  • Isothiazolidinone Ring : Contributes to its unique chemical properties.
  • Methoxy Groups : Present on the aromatic rings, enhancing solubility and possibly influencing biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial properties. The mechanism of action is thought to involve disruption of cell membrane integrity in target organisms, leading to cell death. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL .

Anticancer Activity

In vitro studies indicate that derivatives of this compound may possess antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Reported IC50 values for these activities are approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells . The interaction with specific cellular targets, such as cyclin-dependent kinase 2 (CDK2), suggests a potential pathway for inducing cell cycle arrest and inhibiting proliferation.

Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of related oxamide compounds found that those with isothiazolidinone functionality exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dioxidoisothiazolidin moiety in enhancing membrane disruption capabilities.

Study 2: Antiproliferative Effects

Research on methanolic extracts containing similar oxamide derivatives showed significant antiproliferative effects against human cancer cell lines. The study utilized in vitro assays to determine the effectiveness of these compounds, revealing a strong correlation between structural features and biological activity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
N2-(thiophen-2-ylmethyl)oxalamideC17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}Contains thiophenyl moietyAntibacterial
N2-(pyridin-2-YL)ethyl oxalamideC18H21N3O3C_{18}H_{21}N_{3}O_{3}Pyridine ring presentVaries by structure
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-4-methoxyphenyl)oxalamideC20H23N3O6SC_{20}H_{23}N_{3}O_{6}SAdditional methoxy groupEnhanced solubility

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-25-15-6-5-12(20-7-3-9-27(20,23)24)10-14(15)19-17(22)16(21)18-11-13-4-2-8-26-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXVCJSBKZUWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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